molecular formula C7H12N2O B2651472 rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one CAS No. 868585-36-8

rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B2651472
CAS No.: 868585-36-8
M. Wt: 140.186
InChI Key: XLHNWTSCXPCOMK-WDSKDSINSA-N
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Description

rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fused pyrrolo and pyridin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Industrial production often employs catalysts and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that may include the use of catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,7aS)-octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one
  • rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one
  • rac-(3aR,7aS)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one

Uniqueness

rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar heterocyclic compounds.

Properties

IUPAC Name

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHNWTSCXPCOMK-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868585-36-8
Record name rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
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